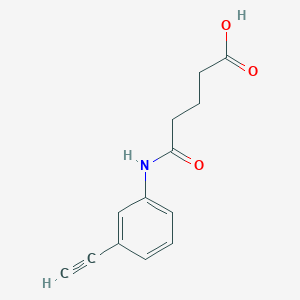
5-((3-Ethynylphenyl)amino)-5-oxopentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
5-((3-Ethynylphenyl)amino)-5-oxopentanoic acid is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features an ethynyl group attached to a phenyl ring, which is further connected to an amino group and a pentanoic acid moiety. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3-Ethynylphenyl)amino)-5-oxopentanoic acid typically involves multiple steps, starting with the preparation of 3-ethynylaniline. This intermediate can be synthesized by the reduction of 3-ethynyl nitrobenzene
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. standard organic synthesis techniques, including the use of protecting groups and selective deprotection, are likely employed to achieve high yields and purity.
化学反応の分析
Types of Reactions
5-((3-Ethynylphenyl)amino)-5-oxopentanoic acid undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form different functional groups.
Reduction: The carbonyl group in the pentanoic acid moiety can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can lead to the formation of carboxylic acids or aldehydes, while reduction of the carbonyl group can yield alcohols.
科学的研究の応用
5-((3-Ethynylphenyl)amino)-5-oxopentanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-((3-Ethynylphenyl)amino)-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with active site residues, while the amino and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions. These interactions can inhibit the activity of the target enzyme or receptor, leading to various biological effects .
類似化合物との比較
Similar Compounds
5-((3-Ethynylphenyl)amino)pyrimido[4,5-c]quinoline-8-carboxylic acid: This compound shares the ethynylphenylamino group but has a different core structure, leading to distinct biological activities.
3-Ethynylaniline: A simpler compound that serves as an intermediate in the synthesis of more complex molecules.
Uniqueness
5-((3-Ethynylphenyl)amino)-5-oxopentanoic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in both research and industrial applications.
特性
分子式 |
C13H13NO3 |
|---|---|
分子量 |
231.25 g/mol |
IUPAC名 |
5-(3-ethynylanilino)-5-oxopentanoic acid |
InChI |
InChI=1S/C13H13NO3/c1-2-10-5-3-6-11(9-10)14-12(15)7-4-8-13(16)17/h1,3,5-6,9H,4,7-8H2,(H,14,15)(H,16,17) |
InChIキー |
PWIYAVGOTYJJJZ-UHFFFAOYSA-N |
正規SMILES |
C#CC1=CC(=CC=C1)NC(=O)CCCC(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[3-Chloro-4-(trifluoromethyl)phenoxy]acetic acid](/img/structure/B8503539.png)






![3-Pyridinecarboxamide,n-[4-(2-furanyl)-5-(4-morpholinyl)-2-thiazolyl]-6-(4-methyl-1-piperazinyl)-](/img/structure/B8503597.png)


